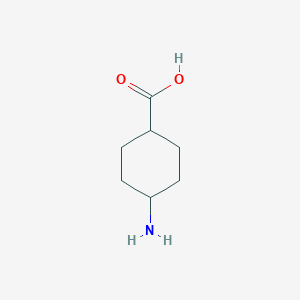

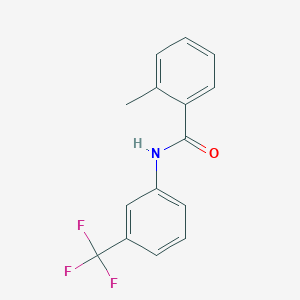

4-amino-N-(2,4-difluorophenyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

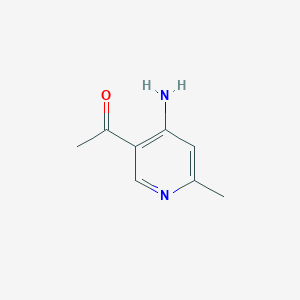

The compound 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide is a derivative of benzenesulfonamide, which is a class of compounds known for their various biological activities. The presence of the amino group and the difluorophenyl group suggests potential for interaction with biological targets, such as enzymes.

Synthesis Analysis

The synthesis of related benzenesulfonamide derivatives has been reported in the literature. For instance, a series of 4-[N-(substituted 4-pyrimidinyl)amino]benzenesulfonamides were designed and synthesized as inhibitors of carbonic anhydrase isozymes . Another study presented a strategy for the direct synthesis of amino-(N-alkyl)benzenesulfonamides via N-alkylation with alcohols, showcasing a method that could potentially be applied to the synthesis of 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is crucial for their biological activity. For example, the crystal structures of several compounds in complex with human carbonic anhydrase II were determined to understand the structural features of inhibitor binding . Additionally, the title compound in another study, N,N'-Dibenzenesulfonylputrescine, was found to be centrosymmetric with a straight-chain alkane core, which could be relevant for the structural analysis of 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide .

Chemical Reactions Analysis

The chemical reactivity of benzenesulfonamide derivatives can be inferred from studies where these compounds are used as intermediates in the synthesis of more complex molecules. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides involved the formation of high-affinity inhibitors of kynurenine 3-hydroxylase, indicating that the sulfonamide group can participate in the formation of heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives can be characterized using various spectroscopic techniques. For example, a study on the synthesis and characterization of a sulfonamide compound used FT-IR, NMR, UV-Vis, and X-ray single crystal techniques to elucidate the structure and properties of the molecule . Theoretical methods such as Density Functional Theory (DFT) can also be employed to predict physical properties, as seen in the computational study of a novel synthesized benzenesulfonamide .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

- Scientific Field: Medical Science, specifically Oncology .

- Summary of Application: This compound has been synthesized and evaluated for its anticancer activity on HeLa, HCT-116, and MCF-7 human tumor cell lines . The compound promotes cell cycle arrest in the G2/M phase in cancer cells, induces caspase activity, and increases the population of apoptotic cells .

- Methods of Application: The compound was synthesized from 4-amino-N-(aryl/heteroaryl)benzenesulfonamides and 2,5-dimethoxytetrahydrofuran . The synthesized compounds were then evaluated for their anticancer activity on the mentioned human tumor cell lines .

- Results or Outcomes: Compound 28, bearing 8-quinolinyl moiety, exhibited the most potent anticancer activity against the HCT-116, MCF-7, and HeLa cell lines, with IC50 values of 3, 5, and 7 µM, respectively .

Druggable Candidates for NSC765598

- Scientific Field: Pharmacology .

- Summary of Application: The compound is a druggable candidate for NSC765598, a novel small molecule derivative of salicylanilide . The study aimed to investigate the ligand-protein interactions of NSC765598 with its potential targets and to evaluate its anticancer activities in vitro .

- Methods of Application: Multi-computational tools and clinical databases were used to identify the potential drug target for NSC765598 and analyze the genetic profile and prognostic relevance of the targets in multiple cancers .

- Results or Outcomes: The study found that mTOR/EGFR/iNOS/MAP2K1/FGFR/TGFB1 are druggable candidates for NSC765598 .

Synthesis of 4-acetyl-N-(((7-chloroquinolin-4-yl)amino)alkyl) benzenesulfonamides

- Scientific Field: Organic Chemistry .

- Summary of Application: The compound is used in the synthesis of 4-acetyl-N-(((7-chloroquinolin-4-yl)amino)alkyl) benzenesulfonamides .

- Methods of Application: 4-acetylbenzenesulfonyl chloride was treated with the respective N-(7-chloroquinolin-4-yl) alkyldiamine in 7.5 mL dioxane as solvent and 2.5 mL 10 M NaOH . The reaction mixture was stirred at room temperature for 24 h .

- Results or Outcomes: The study does not provide specific results or outcomes .

Pharmacological Properties of Indole-Based Fluorinated Chalcones

- Scientific Field: Pharmacology .

- Summary of Application: This compound is used in the synthesis of indole-based fluorinated chalcones and their benzenesulfonamide analogs . These compounds are being studied for their potential in treating infections, metabolic diseases, and cancer .

- Methods of Application: The compound was synthesized from 3-(1H-indol-3-yl)-1-arylprop-2-en-1-ones and 2-(3-(3-oxo-3-arylprop-1-en-1-yl)-1H-indol-1-yl)-N-(4-sulfamoylphenyl)acetamides . The synthesized compounds were then evaluated for their antibacterial, antituberculosis, anticancer, and antioxidant effects .

- Results or Outcomes: The study found that the most potent sulfonamide-based indole chalcones were less toxic against non-cancer HUVEC cell compared to 5-FU .

Antimicrobial and Antioxidant Activities

- Scientific Field: Pharmacology .

- Summary of Application: This compound is used in the synthesis of indole-based fluorinated chalcones and their benzenesulfonamide analogs . These compounds are being studied for their potential in treating infections .

- Methods of Application: The compound was synthesized from 3-(1H-indol-3-yl)-1-arylprop-2-en-1-ones and 2-(3-(3-oxo-3-arylprop-1-en-1-yl)-1H-indol-1-yl)-N-(4-sulfamoylphenyl)acetamides . The synthesized compounds were then evaluated for their antibacterial effects .

- Results or Outcomes: Compound 3 was the most potent antibacterial agent against A. baumannii and A. hydrophila, which cause severe infections in immunocompromised persons . Fluorinated chalcone derivatives 3, 4, 5 and sulfonamide derivative compound 8 were the most effective compounds in the series with the lowest MIC value of 62.5 µg/ml against C. albicans .

Potential Drug Target for NSC765598

- Scientific Field: Pharmacology .

- Summary of Application: The compound is a potential drug target for NSC765598, a novel small molecule derivative of salicylanilide . This study aims to investigate the ligand-protein interactions of NSC765598 with its potential targets and to evaluate its anticancer activities in vitro .

- Methods of Application: Multi-computational tools and clinical databases were used to identify the potential drug target for NSC765598 and analyze the genetic profile and prognostic relevance of the targets in multiple cancers .

- Results or Outcomes: The study found that mTOR/EGFR/iNOS/MAP2K1/FGFR/TGFB1 are druggable candidates for NSC765598 .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and instructions on what to do in case of exposure .

Eigenschaften

IUPAC Name |

4-amino-N-(2,4-difluorophenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F2N2O2S/c13-8-1-6-12(11(14)7-8)16-19(17,18)10-4-2-9(15)3-5-10/h1-7,16H,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYWJIXGZACXKRN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)NC2=C(C=C(C=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F2N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50381770 |

Source

|

| Record name | 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-N-(2,4-difluorophenyl)benzenesulfonamide | |

CAS RN |

1717-36-8 |

Source

|

| Record name | 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

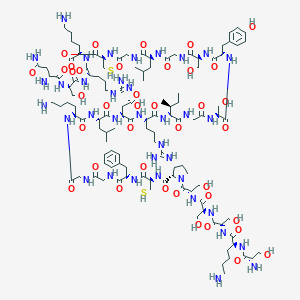

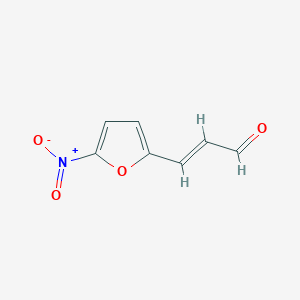

![2-[4-[[4-(Carboxymethylamino)phenyl]methyl]anilino]acetic acid](/img/structure/B156287.png)